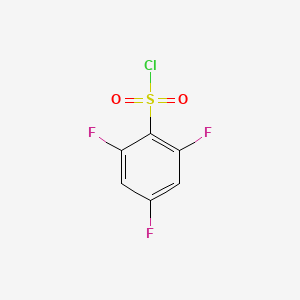

2,4,6-trifluorobenzenesulfonyl Chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

2,4,6-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCBNCLCIQIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380319 | |

| Record name | 2,4,6-trifluorobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-64-5 | |

| Record name | 2,4,6-trifluorobenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trifluorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic route, a plausible experimental protocol derived from established methodologies, and the necessary data for the characterization of the final product.

Introduction

This compound is a valuable building block in medicinal and materials chemistry. The presence of the trifluorinated phenyl ring and the reactive sulfonyl chloride moiety allows for the introduction of the 2,4,6-trifluorophenylsulfonyl group into a wide range of molecules, often imparting unique biological and physical properties. This guide focuses on the most direct and industrially relevant method for its preparation: the electrophilic chlorosulfonation of 1,3,5-trifluorobenzene.

Synthetic Pathway

The synthesis of this compound is achieved through the direct chlorosulfonation of 1,3,5-trifluorobenzene using chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

The reaction proceeds via the attack of the electron-rich 1,3,5-trifluorobenzene on the electrophilic sulfur species derived from chlorosulfonic acid, followed by the loss of a proton to restore aromaticity.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the chlorosulfonation of aromatic compounds.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| 1,3,5-Trifluorobenzene | 98+% purity |

| Chlorosulfonic acid | 99+% purity |

| Dichloromethane (DCM) | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - |

| Anhydrous Magnesium Sulfate | - |

| Round-bottom flask | Three-necked, appropriate size |

| Dropping funnel | Pressure-equalizing |

| Mechanical stirrer | - |

| Thermometer | - |

| Ice bath | - |

| Separatory funnel | - |

| Rotary evaporator | - |

| Vacuum distillation setup | - |

3.2. Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer is placed in an ice bath. The flask is charged with chlorosulfonic acid (4.0 eq.).

-

Addition of Starting Material: 1,3,5-Trifluorobenzene (1.0 eq.) is added dropwise to the stirred chlorosulfonic acid via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature of the reaction mixture between 0 and 5 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3,5-Trifluorobenzene | 132.08 | 75-76 | 1.277 |

| Chlorosulfonic acid | 116.52 | 151-152 | 1.753 |

| This compound | 230.59 | Not available | 1.637 |

4.2. Expected Yield

Based on analogous chlorosulfonation reactions of activated aromatic compounds, the expected yield of this compound is in the range of 70-85%.

4.3. Spectroscopic Data for Product Characterization

| Technique | Expected Observations |

| ¹H NMR | A triplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the two equivalent aromatic protons, with coupling to the adjacent fluorine atoms. |

| ¹³C NMR | Signals in the aromatic region showing characteristic C-F couplings. The carbon bearing the SO₂Cl group would appear as a triplet of triplets. |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms, appearing as a triplet due to coupling with the two adjacent aromatic protons. |

| IR (Infrared) | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹), and C-F stretching bands. |

| Mass Spec. | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl and SO₂. The isotopic pattern for chlorine would be observable. |

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction is exothermic and generates a significant amount of HCl gas . Proper temperature control and an adequate gas outlet or scrubbing system are essential.

-

1,3,5-Trifluorobenzene is flammable and an irritant. Handle with care and avoid inhalation and contact with skin and eyes.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers should always perform a thorough risk assessment and consult relevant safety data sheets before commencing any experimental work.

An In-Depth Technical Guide to the Prospective Synthesis of 2,4,6-Trifluorobenzenesulfonyl Chloride from 1,3,5-Trifluorobenzene

Disclaimer: The direct preparation of 2,4,6-trifluorobenzenesulfonyl chloride from 1,3,5-trifluorobenzene is not a well-documented procedure in scientific literature. The significant electron-withdrawing effects of the three fluorine atoms render the 1,3,5-trifluorobenzene ring highly deactivated towards electrophilic aromatic substitution. Consequently, the following technical guide presents a theoretically plausible, yet unvalidated, experimental approach based on established principles for the functionalization of deactivated aromatic systems. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be approached with a view to experimental design and validation.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science, serving as a precursor for the synthesis of various sulfonamides and other derivatives. Its preparation from the readily available starting material 1,3,5-trifluorobenzene presents a synthetic challenge due to the deactivated nature of the aromatic ring. This guide outlines a prospective synthetic strategy involving direct chlorosulfonylation under forcing conditions, a method necessitated by the inherent low reactivity of the substrate.

Proposed Synthetic Pathway: Direct Chlorosulfonylation

The most direct conceptual route to this compound from 1,3,5-trifluorobenzene is through electrophilic aromatic substitution using a potent chlorosulfonating agent. Standard conditions are unlikely to be effective; therefore, the use of a strong Lewis acid catalyst to enhance the electrophilicity of the sulfonylating species is proposed.

The proposed reaction is as follows:

1,3,5-Trifluorobenzene + Chlorosulfonic Acid (with Lewis Acid Catalyst) → this compound

Quantitative Data Summary

Due to the theoretical nature of this protocol, the following quantitative data are estimations based on analogous reactions with deactivated substrates and should be considered as targets for experimental optimization.

| Parameter | Proposed Value/Range | Notes |

| Reactants | ||

| 1,3,5-Trifluorobenzene | 1.0 equivalent | Starting material. |

| Chlorosulfonic Acid | 5 - 10 equivalents | A significant excess is proposed to act as both reagent and solvent, driving the reaction forward. |

| Lewis Acid Catalyst (e.g., SbF₅, AlCl₃) | 0.1 - 0.5 equivalents | A catalytic amount is suggested initially, but stoichiometric amounts may be necessary to achieve reasonable conversion. SbF₅ is a particularly strong Lewis acid. |

| Reaction Conditions | ||

| Temperature | 80 - 120 °C | Elevated temperatures are likely required to overcome the activation energy barrier. The reaction should be carefully monitored for decomposition. |

| Reaction Time | 24 - 72 hours | Extended reaction times are anticipated due to the low reactivity of the substrate. |

| Expected Outcome | ||

| Yield | 10 - 30% | A low to moderate yield is expected and would be considered a successful outcome for this challenging transformation. |

| Purity (crude) | >80% | The primary byproduct is expected to be unreacted starting material, which may be separable by distillation or chromatography. |

Detailed Experimental Protocol (Prospective)

Safety Precautions: This reaction involves highly corrosive and reactive reagents. Chlorosulfonic acid reacts violently with water. Antimony pentafluoride (SbF₅) is extremely corrosive and toxic. All manipulations must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Materials:

-

1,3,5-Trifluorobenzene (reagent grade, anhydrous)

-

Chlorosulfonic acid (reagent grade)

-

Antimony pentafluoride (SbF₅) or Aluminum trichloride (AlCl₃) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Magnetic stirrer and heating mantle with a temperature controller.

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Apparatus for vacuum distillation or flash column chromatography.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas, add chlorosulfonic acid (5-10 equivalents). Cool the flask in an ice bath.

-

Addition of Catalyst: Slowly and carefully add the Lewis acid catalyst (e.g., SbF₅, 0.1-0.5 equivalents) to the cooled chlorosulfonic acid with stirring. A slight exotherm may be observed.

-

Addition of Substrate: Once the catalyst has dissolved and the mixture has returned to the initial temperature, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise from the addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to the target temperature (80-120 °C) and maintain it for 24-72 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR of quenched aliquots).

-

Workup: After the reaction is deemed complete or has reached a plateau, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring. This step must be performed with extreme caution in a well-ventilated fume hood due to the evolution of HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (carefully, to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, likely a mixture of the desired sulfonyl chloride and unreacted starting material, can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualizations

Caption: Proposed experimental workflow for the synthesis of this compound.

Caption: Simplified logical relationship of the proposed electrophilic aromatic substitution mechanism.

The Reactivity of 2,4,6-Trifluorobenzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the sulfonyl chloride group, making it a potent electrophile for reactions with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents available quantitative data to aid in reaction optimization and scale-up.

Core Concepts: The Chemistry of Sulfonyl Chlorides

The reactivity of this compound is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, further enhanced by the three fluorine atoms on the aromatic ring, creates a significant partial positive charge on the sulfur atom. This makes it highly susceptible to attack by nucleophiles.

The general reaction mechanism for the nucleophilic substitution at the sulfonyl sulfur proceeds through a tetrahedral intermediate. The nucleophile attacks the sulfur atom, leading to the formation of this transient species. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new bond between the sulfur and the nucleophile.

Reactivity with Amine Nucleophiles: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted-2,4,6-trifluorobenzenesulfonamides. These sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[2] This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

Quantitative Data:

| Amine Nucleophile | Product | Typical Yield (%) |

| Aniline | N-Phenyl-2,4,6-trifluorobenzenesulfonamide | > 90 |

| Benzylamine | N-Benzyl-2,4,6-trifluorobenzenesulfonamide | > 90 |

| Cyclohexylamine | N-Cyclohexyl-2,4,6-trifluorobenzenesulfonamide | > 85 |

| Morpholine | 4-(2,4,6-Trifluorophenylsulfonyl)morpholine | > 90 |

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2,4,6-trifluorobenzenesulfonamides

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add this compound (1.05 eq.) portion-wise or as a solution in the reaction solvent. If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1 eq.).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, quench the reaction with water. If a solvent other than pyridine was used, wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity with Alcohol and Phenol Nucleophiles: Formation of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur. The reaction is typically performed in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst, and also neutralizes the HCl byproduct.[3]

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonate esters.

Quantitative Data:

The formation of sulfonate esters from this compound and various alcohols and phenols generally proceeds in good to excellent yields.

| Alcohol/Phenol Nucleophile | Product | Typical Yield (%) |

| Methanol | Methyl 2,4,6-trifluorobenzenesulfonate | > 85 |

| Ethanol | Ethyl 2,4,6-trifluorobenzenesulfonate | > 85 |

| Phenol | Phenyl 2,4,6-trifluorobenzenesulfonate | > 90 |

| 4-Nitrophenol | 4-Nitrophenyl 2,4,6-trifluorobenzenesulfonate | > 90 |

Experimental Protocol: General Procedure for the Synthesis of 2,4,6-Trifluorobenzenesulfonate Esters

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add this compound (1.1 eq.) to the stirred solution.

-

Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude sulfonate ester by recrystallization or column chromatography.

Reactivity with Thiol Nucleophiles: Formation of Thiosulfonates

Thiols react with this compound to form thiosulfonates. Thiolate anions, formed by the deprotonation of thiols with a base, are excellent nucleophiles and readily attack the sulfonyl chloride.

General Reaction Scheme:

Caption: General reaction for the synthesis of thiosulfonates.

Quantitative Data:

Specific yield data for the reaction of this compound with thiols is limited in the literature. However, based on the high nucleophilicity of thiolates, moderate to good yields are expected.

| Thiol Nucleophile | Product | Expected Yield (%) |

| Thiophenol | S-Phenyl 2,4,6-trifluorobenzenethiosulfonate | Moderate to Good |

| Ethanethiol | S-Ethyl 2,4,6-trifluorobenzenethiosulfonate | Moderate to Good |

Experimental Protocol: General Procedure for the Synthesis of S-substituted-2,4,6-trifluorobenzenethiosulfonates

-

Reaction Setup: To a solution of the thiol (1.0 eq.) in a suitable solvent such as dichloromethane or THF at 0 °C, add a base like triethylamine (1.1 eq.).

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude thiosulfonate can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic reagent and not directly involved in biological signaling pathways, the sulfonamide and sulfonate ester products derived from it are often designed to interact with specific biological targets. For instance, sulfonamides are a well-known class of drugs that can inhibit enzymes like carbonic anhydrase or act as antibacterial agents. The workflow for developing such compounds typically involves the synthesis of a library of derivatives followed by biological screening.

Experimental Workflow for Drug Discovery:

Caption: A typical drug discovery workflow utilizing products from this compound.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a variety of sulfur-containing organic compounds. Its enhanced electrophilicity, due to the trifluorinated benzene ring, allows for efficient reactions with a broad range of nucleophiles, including amines, alcohols, and thiols, to produce sulfonamides, sulfonate esters, and thiosulfonates, respectively. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this powerful building block in their synthetic endeavors. While specific quantitative kinetic data for this particular sulfonyl chloride is sparse, the provided protocols and expected yields, based on the well-established reactivity of analogous compounds, serve as a valuable starting point for the design and execution of new chemical transformations. Further research into the precise kinetic profiles of its reactions will undoubtedly contribute to its even more effective application in the future.

References

An In-Depth Technical Guide to 2,4,6-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

2,4,6-Trifluorobenzenesulfonyl chloride is a halogenated organic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and reactivity, with a focus on its application in the preparation of sulfonamides.

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 220239-64-5 | |

| Molecular Formula | C₆H₂ClF₃O₂S | |

| Molecular Weight | 230.59 g/mol | |

| InChI | 1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)1-3(8)2-5(6)10/h1-2H | |

| InChIKey | XINCBNCLCIQIJM-UHFFFAOYSA-N | |

| SMILES | C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)F | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.637 g/mL at 25 °C | |

| Refractive Index | n20/D 1.508 |

Synthesis of this compound

Conceptual Experimental Protocol (General Adaptation):

Materials:

-

1,3,5-trifluorobenzene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a fume hood, a reaction flask equipped with a dropping funnel and a magnetic stirrer is charged with a molar excess of chlorosulfonic acid and cooled in an ice bath.

-

1,3,5-trifluorobenzene is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The aqueous mixture is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

A patent describing the preparation of 2,4,6-trifluorobenzenesulfonyl fluoride from the corresponding chloride suggests the existence and accessibility of the chloride precursor, likely synthesized via a similar chlorosulfonation route[1].

Reactivity and Formation of Sulfonamides

This compound is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. Its primary application in organic synthesis is the formation of sulfonamides through reaction with primary or secondary amines. The electron-withdrawing fluorine atoms on the benzene ring enhance the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles.

General Experimental Protocol for Sulfonamide Formation:

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Base (e.g., triethylamine or pyridine)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

The amine is dissolved in the anhydrous solvent in a reaction flask.

-

The base (if not using pyridine as the solvent) is added to the solution.

-

A solution of this compound in the same solvent is added dropwise to the amine solution, typically at 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then diluted with the organic solvent and washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

The general workflow for the synthesis of sulfonamides from sulfonyl chlorides is depicted in the following diagram:

Applications in Drug Discovery and Chemical Biology

While specific signaling pathways directly modulated by this compound are not extensively documented, the sulfonamide functional group it helps to create is a well-established pharmacophore present in numerous therapeutic agents. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The trifluorinated benzene ring in derivatives of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

Although no specific kinase inhibitor synthesis protocols involving this compound were found, the general class of sulfonyl chlorides is utilized in the synthesis of kinase inhibitors. The sulfonamide linkage can act as a key structural motif for binding to the kinase active site. The development of novel kinase inhibitors often involves the screening of libraries of compounds, and the unique electronic properties of the 2,4,6-trifluorophenyl group make it an attractive moiety to incorporate into such libraries.

Spectroscopic Data

While a dedicated public spectrum for this compound is not available, analogous structures can provide an estimation of the expected NMR signals. For example, in the ¹H NMR spectrum of 4-fluorobenzenesulfonyl chloride, the aromatic protons appear as multiplets around 7.3-8.1 ppm[2]. For this compound, the two remaining aromatic protons would be expected to show complex splitting patterns due to coupling with the three fluorine atoms. In the ¹³C NMR, the carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

Conclusion

This compound is a valuable and reactive building block for the synthesis of trifluorinated sulfonamides. Its utility in medicinal chemistry and drug discovery is underscored by the importance of the sulfonamide functional group and the beneficial properties imparted by fluorine substitution. While detailed experimental protocols for its synthesis and specific biological applications are not widely published, its chemical behavior can be reliably predicted based on the well-established reactivity of sulfonyl chlorides. Further research into the biological activities of its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

Spectroscopic and Analytical Profile of 2,4,6-Trifluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties and detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-trifluorobenzenesulfonyl chloride. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on the methodologies required for its full spectroscopic characterization. This guide serves as a valuable resource for researchers synthesizing or utilizing this reagent, enabling them to verify its identity and purity through established analytical techniques.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride. Such compounds are important reagents in organic synthesis, often used to introduce the 2,4,6-trifluorobenzenesulfonyl group into molecules, for example, in the preparation of sulfonamides and sulfonate esters. The high degree of fluorination can impart unique properties to the resulting molecules, such as altered reactivity, metabolic stability, and binding affinities, which is of significant interest in medicinal chemistry and materials science.

Accurate and comprehensive spectral data are crucial for the unambiguous identification and quality control of this compound. This guide outlines the standard procedures for obtaining the requisite NMR, IR, and MS spectra.

Physicochemical Properties

While a complete set of publicly available spectral data is not readily accessible, some physical properties of this compound have been reported by commercial suppliers.

| Property | Value |

| Molecular Formula | C₆H₂ClF₃O₂S |

| Molecular Weight | 230.59 g/mol |

| Appearance | Liquid |

| Density | 1.637 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

Experimental Protocols for Spectral Analysis

The following sections detail the generalized experimental procedures for acquiring NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete characterization.

3.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like trifluorotoluene may be used.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

3.1.2. Data Acquisition

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the two aromatic protons. The multiplicity of this signal will be a complex pattern due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The signals for the aromatic carbons will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. It is expected to show two signals corresponding to the fluorine atoms at the 2,6-positions and the fluorine atom at the 4-position, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the S=O and C-F bonds are expected.

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The sample is brought into firm contact with the crystal using a pressure arm.

3.2.2. Data Acquisition

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group are expected, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. Bands corresponding to C-F stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

3.3.1. Sample Introduction and Ionization

-

The liquid sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Electron Ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

3.3.2. Data Acquisition

-

The mass analyzer separates the ions based on their m/z ratio.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

The spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₂ClF₃O₂S). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom and one sulfur atom.

-

Fragment ions resulting from the loss of Cl, SO₂, and other neutral fragments will also be observed, providing further structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Conclusion

An In-depth Technical Guide to the Discovery and History of Fluorinated Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzenesulfonyl chlorides are a class of organic compounds that have become indispensable reagents and building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms onto the benzene ring of benzenesulfonyl chloride dramatically alters its chemical and physical properties, leading to compounds with unique reactivity and utility. This technical guide provides a comprehensive overview of the discovery and historical development of these important chemical entities, detailing the evolution of their synthesis and key experimental protocols.

Early Developments in Organofluorine Chemistry: A Prelude

The journey to the synthesis of fluorinated benzenesulfonyl chlorides is rooted in the broader history of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were challenging. A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. This reaction was a critical enabler for the eventual synthesis of fluorinated benzenesulfonyl chlorides by providing a reliable route to fluorinated anilines and, subsequently, other fluorinated benzene derivatives.

The First Synthesis: Chlorosulfonation of Fluorobenzene

While the precursors were accessible earlier, the first documented synthesis of a simple fluorinated benzenesulfonyl chloride, specifically p-fluorobenzenesulfonyl chloride, appears in the mid-20th century. A key early report is that of A.A. Mignot and P. Rumpf in 1968, who described the direct chlorosulfonation of fluorobenzene.[1] This method, which remains a cornerstone of industrial production, involves the electrophilic substitution of fluorobenzene with chlorosulfonic acid.

Experimental Protocol: Synthesis of p-Fluorobenzenesulfonyl Chloride via Chlorosulfonation[1]

This protocol is based on the method described by Mignot and Rumpf (1968) as detailed in subsequent patent literature.

Reaction: C₆H₅F + ClSO₃H → p-FC₆H₄SO₂Cl + H₂O

Procedure:

-

To a suitable reaction vessel equipped with a stirrer and cooling bath, add chlorosulfonic acid (2.4 mol).

-

Cool the chlorosulfonic acid to 5-10 °C.

-

Slowly add fluorobenzene (0.3 mol) dropwise over 30 minutes, maintaining the temperature between 5-10 °C using an ice bath.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at 10-20 °C for 10 hours.

-

Slowly raise the temperature to 60 °C and hold for 30 minutes to complete the reaction.

-

Cool the reaction mixture to 10-15 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice (400 g) to quench the reaction and precipitate the product. Caution is advised as this process is exothermic and can cause splashing.

-

Filter the solid p-fluorobenzenesulfonyl chloride and wash with cold water.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

Quantitative Data: The yield of p-fluorobenzenesulfonyl chloride from this method is typically high, although specific yields from the original 1968 publication require access to the full text. Industrial adaptations of this process report high conversions.

Alternative and Evolving Synthetic Methodologies

Following the initial discoveries, synthetic chemists developed alternative routes to fluorinated benzenesulfonyl chlorides, often tailored to specific substitution patterns that were not easily accessible through direct chlorosulfonation.

Diazotization and Sandmeyer-type Reactions

An alternative strategy involves the diazotization of a fluorinated aniline, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety. This multi-step process offers regiochemical control when specific isomers are required.

General Workflow:

Workflow for Sandmeyer-type synthesis.

Halogen Exchange (Halex) Reactions

For the synthesis of fluorinated benzenesulfonyl fluorides, and by extension, the chlorides, halogen exchange (Halex) reactions have been employed. This typically involves the treatment of a chloro- or dichlorobenzenesulfonyl chloride with a fluoride source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures.[2]

Experimental Protocol: Halogen Exchange for 2,4-Difluorobenzenesulfonyl Fluoride[2]

Reaction: 2,4-Cl₂C₆H₃SO₂Cl + KF → 2,4-F₂C₆H₃SO₂F + KCl

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2,4-dichlorobenzenesulfonyl chloride (0.1 mol), anhydrous potassium fluoride (0.5 mol), and anhydrous sulfolane (200 g).

-

Heat the reaction mixture to 100 °C for 4 hours.

-

Increase the temperature to 170 °C and maintain for 8 hours.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

The product, 2,4-difluorobenzenesulfonyl fluoride, is isolated from the filtrate by distillation under reduced pressure.

Quantitative Data: The reported yield for this specific transformation is 34%. The addition of a phase-transfer catalyst can improve the yield to 65%.[2]

Summary of Key Synthetic Methods and Data

| Method | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Chlorosulfonation | Fluorobenzene | Chlorosulfonic acid | p-Fluorobenzenesulfonyl chloride | High (not specified) | [1] |

| Halogen Exchange | 2,4-Dichlorobenzenesulfonyl chloride | Potassium fluoride, sulfolane | 2,4-Difluorobenzenesulfonyl fluoride | 34-65% | [2] |

Early Applications and Impact

The initial interest in fluorinated benzenesulfonyl chlorides was driven by their utility as intermediates in the synthesis of dyes and agrochemicals. The strong electron-withdrawing nature of the fluorine atom and the sulfonyl chloride group activates the aromatic ring to nucleophilic aromatic substitution, making these compounds versatile platforms for further functionalization. In more recent decades, their importance has grown exponentially in the pharmaceutical industry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For example, p-fluorobenzenesulfonyl chloride is used as a reagent for studying proteins by fluorine NMR.

Logical Progression of Synthetic Routes

The development of synthetic routes to fluorinated benzenesulfonyl chlorides has progressed from direct, sometimes non-selective methods to more controlled and versatile strategies.

Evolution of synthetic strategies.

Conclusion

The discovery and development of fluorinated benzenesulfonyl chlorides represent a significant chapter in the history of organofluorine chemistry. From the early, direct chlorosulfonation methods to the more refined and regioselective multi-step syntheses, the ability to produce these versatile compounds has had a profound impact on medicinal chemistry and materials science. The foundational work of early researchers laid the groundwork for the widespread availability and application of these critical building blocks, which continue to be instrumental in the development of new technologies and therapeutics.

References

Theoretical Deep Dive: Unraveling the Electronic Landscape of 2,4,6-Trifluorobenzenesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the theoretical approaches used to investigate the electronic effects of 2,4,6-trifluorobenzenesulfonyl chloride. While direct experimental and extensive theoretical studies on this specific molecule are not widely available in the reviewed literature, this document extrapolates from established computational methodologies and findings for analogous sulfonyl chloride compounds to provide a robust framework for its analysis. The electronic properties of this reagent are of significant interest due to its potential applications in organic synthesis and medicinal chemistry, where understanding reactivity and interaction mechanisms is paramount.

Core Concepts in Electronic Effect Analysis

Theoretical studies on molecules like this compound primarily revolve around quantum chemical calculations to elucidate their electronic structure. These studies provide insights into the molecule's reactivity, stability, and potential interaction sites. The key electronic effects and properties investigated include charge distribution, frontier molecular orbitals, and electrostatic potential.

Computational Methodologies

The primary computational tool for these analyses is Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.[1][2] A common approach involves geometry optimization of the molecule followed by the calculation of various electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G or 6-311++G(d,p)) is crucial for obtaining reliable results.[1][2]

Quantitative Electronic Data (Illustrative)

Due to the absence of specific literature data for this compound, the following tables present illustrative quantitative data that one might expect from a thorough computational analysis. These values are based on trends observed in similar aromatic sulfonyl chlorides.

Table 1: Calculated Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons.[3][4]

| Atom Number | Element | Hypothetical Mulliken Charge (e) |

| C1 | Carbon | +0.25 |

| C2 | Carbon | -0.15 |

| C3 | Carbon | +0.10 |

| C4 | Carbon | -0.15 |

| C5 | Carbon | +0.10 |

| C6 | Carbon | -0.15 |

| S | Sulfur | +1.50 |

| O1 | Oxygen | -0.70 |

| O2 | Oxygen | -0.70 |

| Cl | Chlorine | -0.20 |

| F1 (on C2) | Fluorine | -0.35 |

| F2 (on C4) | Fluorine | -0.35 |

| F3 (on C6) | Fluorine | -0.35 |

| H1 (on C3) | Hydrogen | +0.10 |

| H2 (on C5) | Hydrogen | +0.10 |

Table 2: Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[5][6][7][8] The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

Experimental and Computational Protocols

A standard protocol for the theoretical investigation of the electronic effects of this compound would involve the following steps:

-

Molecular Modeling : The 3D structure of this compound is built using a molecular modeling software.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:

-

Mulliken Population Analysis : To obtain the partial atomic charges.[3][4]

-

Frontier Molecular Orbital Analysis : To determine the energies and spatial distributions of the HOMO and LUMO.[5][6][7][8]

-

Molecular Electrostatic Potential (MEP) Map Generation : To visualize the electron density and identify electrophilic and nucleophilic sites.[9][10][11][12][13]

-

Visualization of Theoretical Workflows and Concepts

Diagram 1: Workflow for Theoretical Electronic Structure Analysis

Workflow for theoretical electronic structure analysis.

Diagram 2: Conceptual Relationship of Electronic Properties and Reactivity

Relationship between electronic properties and reactivity.

Discussion and Interpretation

The strong electron-withdrawing nature of the three fluorine atoms on the benzene ring, coupled with the sulfonyl chloride group, is expected to significantly influence the electronic properties of this compound. The fluorine atoms will inductively withdraw electron density from the aromatic ring, making the carbon atoms to which they are attached electron-deficient. This effect, in concert with the powerful electron-withdrawing sulfonyl group, would render the sulfur atom highly electrophilic.

The Mulliken charges would likely show a significant positive charge on the sulfur atom, making it a prime target for nucleophilic attack. The oxygen and fluorine atoms would carry negative charges.

The HOMO-LUMO energy gap is anticipated to be relatively large, suggesting a high kinetic stability for the molecule. The LUMO is expected to be localized primarily on the sulfonyl chloride moiety, particularly on the S-Cl bond's antibonding orbital, indicating that this is the most probable site for accepting electrons during a chemical reaction.[14]

The Molecular Electrostatic Potential (MEP) map would visually confirm these findings, with a region of strong positive potential (blue color) around the sulfur atom and regions of negative potential (red color) around the oxygen and fluorine atoms.[9][10][11][12][13] This visual representation is invaluable for predicting how the molecule will interact with other reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 4. Mulliken [cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. m.youtube.com [m.youtube.com]

- 14. Effects of hyperconjugation on the electronic structure and photoreactivity of organic sulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 2,4,6-Trifluorobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-trifluorobenzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative data in public literature for this compound, this guide focuses on the general characteristics of sulfonyl chlorides, outlines detailed experimental protocols to determine these properties, and provides a framework for data presentation.

Introduction

This compound (CAS No. 220239-64-5) is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its utility in synthetic chemistry is significantly influenced by its solubility and stability in various organic solvents, which are critical parameters for reaction kinetics, purification, and formulation. Understanding these properties allows for the optimization of reaction conditions and the development of robust and scalable synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₆H₂ClF₃O₂S |

| Molecular Weight | 230.59 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Density | 1.637 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

Solubility Profile

General Solubility of Sulfonyl Chlorides:

-

Aprotic Polar Solvents: Sulfonyl chlorides generally exhibit good solubility in aprotic polar solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can solvate the polar sulfonyl chloride molecule without reacting with it.

-

Halogenated Solvents: Good solubility is also expected in halogenated solvents like dichloromethane (DCM) and chloroform.

-

Ethers: Solvents like tetrahydrofuran (THF) and diethyl ether are also generally suitable.

-

Aromatic Hydrocarbons: Toluene and benzene can also be effective solvents.

-

Non-polar Hydrocarbon Solvents: Solubility is expected to be lower in non-polar hydrocarbon solvents such as hexanes and cyclohexane.

-

Protic Solvents: Protic solvents, such as water and alcohols (e.g., methanol, ethanol), can react with the sulfonyl chloride group, leading to hydrolysis to the corresponding sulfonic acid or alcoholysis to form a sulfonate ester. Therefore, these solvents are generally not suitable for storage or for reactions where the sulfonyl chloride needs to remain intact. An exception is the reported solubility of 2,4,6-triisopropylbenzenesulfonyl chloride in ethanol at 5%, indicating that some solubility can be achieved, though reaction is still possible.

Quantitative Solubility Data

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | C₃H₆O | |||

| Acetonitrile | C₂H₃N | |||

| Dichloromethane | CH₂Cl₂ | |||

| Toluene | C₇H₈ | |||

| Tetrahydrofuran | C₄H₈O | |||

| Hexanes | C₆H₁₄ | |||

| Methanol | CH₄O | Potential for reaction | ||

| Ethanol | C₂H₆O | Potential for reaction |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary degradation pathway for sulfonyl chlorides is reaction with nucleophiles, particularly water.

General Stability of Sulfonyl Chlorides:

-

Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis in the presence of water, forming the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts.

-

Alcoholysis: In the presence of alcohols, sulfonyl chlorides can undergo alcoholysis to form sulfonate esters. This reaction is often catalyzed by a base.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.

-

Photostability: The impact of light on the stability of this compound is not well-documented, but as with many organic compounds, storage in amber vials or in the dark is a prudent measure.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions. The following table can be used to summarize the results of such studies on this compound.

| Stress Condition | Reagent/Condition | Time (h) | Temperature (°C) | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl | ||||

| Basic Hydrolysis | 0.1 M NaOH | ||||

| Oxidative | 3% H₂O₂ | ||||

| Thermal | Dry Heat | ||||

| Photolytic | UV/Vis Light |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation of Saturated Solution: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe. Transfer the supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Mass Determination: Weigh the container with the solid residue on an analytical balance.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Stability Testing: Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies. A validated stability-indicating analytical method, such as HPLC, is crucial for separating and quantifying the parent compound from its degradation products.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Basic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose a sample of the stock solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Method: A typical stability-indicating HPLC method would involve:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific solubility and stability data for this compound are not extensively published, this guide provides a framework for researchers to determine these crucial parameters. By understanding the general behavior of sulfonyl chlorides and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively characterize this important synthetic reagent, leading to the optimization of its use in their research and development activities.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4,6-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical hazards and safety protocols associated with 2,4,6-trifluorobenzenesulfonyl chloride, a reactive sulfonyl chloride derivative increasingly utilized in pharmaceutical and chemical synthesis. Due to its hazardous nature, a comprehensive understanding of its properties and the implementation of rigorous safety measures are imperative for all personnel involved in its handling.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

GHS Hazard Classification:

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[3] |

Hazard Pictograms:

-

GHS05: Corrosion[1]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key preventative measures include:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₂ClF₃O₂S[3] |

| Molecular Weight | 230.59 g/mol |

| Appearance | Liquid[1] |

| Density | 1.637 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.508[1] |

| CAS Number | 220239-64-5[1][3] |

Experimental Protocols: Safe Handling and Disposal

Given the reactive and corrosive nature of this compound, strict adherence to established protocols is crucial. The following methodologies are based on best practices for handling hazardous sulfonyl chlorides.

General Handling Protocol

All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[4]

-

Eye Protection: Tightly fitting safety goggles and a full-face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Body Protection: A chemical-resistant lab coat or apron.[4]

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood.[4]

Dispensing:

-

Ensure the chemical fume hood sash is at the appropriate height.

-

Place the reagent bottle in a secondary container to contain any potential spills.

-

Use a clean, dry syringe or cannula for transferring the liquid. Avoid using metal spatulas or needles that can be corroded.

-

Dispense the required amount slowly and carefully into the reaction vessel, which should be under an inert atmosphere if the reaction is moisture-sensitive.

-

Immediately and securely cap the reagent bottle after dispensing.

-

Clean any residual material from the syringe or cannula by quenching in a suitable solvent (e.g., isopropanol) followed by a basic solution.

Protocol for Quenching and Disposal of Residual Material

Residual amounts of this compound must be neutralized before disposal. This procedure should be performed in a chemical fume hood.

Materials:

-

Large beaker

-

Stir plate and stir bar

-

Ice bath

-

Saturated sodium bicarbonate solution

Procedure:

-

Preparation: In the fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[4]

-

Initiate Stirring: Begin vigorous stirring of the bicarbonate solution.

-

Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.

-

Caution: The reaction is exothermic and will produce gas (CO₂).[4] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

-

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[4]

-

pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.

-

Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[4]

Bulk Disposal: Bulk quantities of this compound should not be neutralized. They must be disposed of as hazardous waste. This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[2]

Spill Management:

-

Evacuate: Clear all non-essential personnel from the immediate area.[4]

-

Control Vapors: Ensure the fume hood is operational to manage vapors.

-

Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[4]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 2,4,6-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting a key functional group in a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and lead optimization. 2,4,6-Trifluorobenzenesulfonyl chloride is a valuable reagent in this context, offering a unique scaffold for the synthesis of new chemical entities.

The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. Advantages of using a trifluorinated scaffold include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, potentially improving bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby protons, influencing drug-receptor interactions.

-

Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

These application notes provide a comprehensive guide to the synthesis of N-substituted-2,4,6-trifluorobenzenesulfonamides, including a general reaction scheme, detailed experimental protocols, and key considerations for the synthesis and purification of these compounds.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

Two representative protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative to conventional heating, particularly for high-throughput synthesis.[1]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-